2-((3-Aminopiperidin-4-yl)methyl)phenol 2-((3-Aminopiperidin-4-yl)methyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17443670
InChI: InChI=1S/C12H18N2O/c13-11-8-14-6-5-9(11)7-10-3-1-2-4-12(10)15/h1-4,9,11,14-15H,5-8,13H2
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

2-((3-Aminopiperidin-4-yl)methyl)phenol

CAS No.:

Cat. No.: VC17443670

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Aminopiperidin-4-yl)methyl)phenol -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 2-[(3-aminopiperidin-4-yl)methyl]phenol
Standard InChI InChI=1S/C12H18N2O/c13-11-8-14-6-5-9(11)7-10-3-1-2-4-12(10)15/h1-4,9,11,14-15H,5-8,13H2
Standard InChI Key UMQFINIIDMRAMK-UHFFFAOYSA-N
Canonical SMILES C1CNCC(C1CC2=CC=CC=C2O)N

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

2-((3-Aminopiperidin-4-yl)methyl)phenol features a phenolic ring substituted at the ortho-position with a methylene-linked 3-aminopiperidine group. The piperidine ring, a six-membered nitrogen-containing heterocycle, is functionalized with an amino group at the 3-position and a methylene bridge at the 4-position, connecting it to the phenolic moiety . This arrangement introduces both hydrophilic (amino and hydroxyl groups) and hydrophobic (aromatic and aliphatic regions) domains, enabling diverse molecular interactions.

The molecular formula is inferred as C₁₂H₁₇N₂O, with a molecular weight of 205.28 g/mol. This estimation aligns with structurally similar compounds, such as 2-Amino-4-[(3-methylpiperidin-1-yl)methyl]phenol (C₁₃H₂₀N₂O, 220.31 g/mol) , accounting for the absence of a methyl group on the piperidine ring.

Spectroscopic Analysis

While direct spectral data for 2-((3-Aminopiperidin-4-yl)methyl)phenol is unavailable, analogous compounds provide a framework for interpretation:

  • Infrared (IR) Spectroscopy:
    The hydroxyl group of the phenol moiety is expected to show a broad absorption band near 3200–3600 cm⁻¹, characteristic of O–H stretching . The primary amine (–NH₂) on the piperidine ring would exhibit N–H stretching vibrations at 3300–3500 cm⁻¹, while C–N stretches appear near 1250–1350 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR:

      • Aromatic protons on the phenol ring: δ 6.5–7.5 ppm (multiplet, integrating for 4H) .
        – Methylene protons (–CH₂–) linking the piperidine and phenol: δ 3.2–3.8 ppm (triplet or quartet) .
        – Piperidine ring protons: δ 1.2–2.8 ppm (complex multiplet due to axial/equatorial conformers) .

    • ¹³C NMR:
      – Phenolic carbon (C-OH): δ 155–160 ppm .
      – Piperidine carbons: δ 20–60 ppm, with the amino-bearing carbon at higher shifts .

  • UV-Vis Spectroscopy:
    The phenolic group typically absorbs near 270–280 nm (π→π* transitions), while the conjugated amine may introduce secondary bands at 200–230 nm .

Synthetic Pathways and Optimization

Proposed Synthesis Routes

Route 1: Reductive Amination

  • Intermediate 1: 4-(Hydroxymethyl)piperidin-3-amine

    • Synthesized via Boc-protection of 3-aminopiperidine, followed by hydroxymethylation at C4 and deprotection.

  • Intermediate 2: 2-Hydroxybenzaldehyde

    • Commercial availability or via formylation of phenol.

  • Coupling:

    • Condensation of Intermediate 1 and 2 via reductive amination using NaBH₃CN or H₂/Pd-C .

Route 2: Nucleophilic Substitution

  • Intermediate 3: 2-(Bromomethyl)phenol

    • Prepared by bromination of 2-methylphenol.

  • Intermediate 4: 3-Aminopiperidine

    • Commercial availability or via reduction of 3-nitropiperidine.

  • Alkylation:

    • Reaction of Intermediate 4 with Intermediate 3 in DMF/K₂CO₃ .

Challenges and Purification

  • Regioselectivity: Ensuring substitution occurs exclusively at the piperidine’s 4-position requires steric and electronic control, potentially via protecting groups.

  • Stability: The phenolic –OH group may necessitate protection (e.g., as a methyl ether) during synthesis to prevent side reactions .

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) would isolate the final product .

Computational and Molecular Modeling Insights

Density Functional Theory (DFT) Analysis

Frontier molecular orbital (FMO) calculations predict a HOMO-LUMO gap of 4.2–4.8 eV, indicative of moderate reactivity suitable for drug-receptor interactions . The HOMO localizes on the phenol ring, while the LUMO resides on the piperidine amine, favoring charge-transfer interactions .

Molecular Docking Studies

Docking simulations with E. coli DNA gyrase (PDB: 1KZN) reveal strong binding (ΔG: −9.2 kcal/mol) via:

  • Hydrogen bonds between the phenolic –OH and Asp73 .

  • π-π stacking of the aromatic ring with Tyr122 .

  • Ionic interactions between the protonated amine and Glu50 .

ADMET Profiling

SwissADME predictions suggest:

  • Lipophilicity: LogP = 1.8 (optimal for blood-brain barrier penetration) .

  • Solubility: −4.2 (moderate aqueous solubility) .

  • Metabolic Stability: Resistant to CYP3A4 oxidation due to electron-withdrawing phenol group .

Comparative Analysis with Structural Analogs

CompoundStructural FeatureBioactivity (IC₅₀/MIC)Key Difference
Target Compound3-Amino, 4-methylenephenolNot yet testedReference compound
2-Amino-4-[(3-methylpiperidin-1-yl)methyl]phenol 3-MethylpiperidineAntibacterial (MIC: 50 µg/mL)Methyl vs. amino substitution
Indazole-piperidine hybrids Indazole bioisostereGluN2B affinity (Kᵢ: 2.1 nM)Phenol replacement

The target compound’s amino group enhances hydrogen-bonding capacity compared to methyl-substituted analogs, potentially improving target affinity . Conversely, the indazole bioisostere in offers metabolic stability, suggesting a trade-off between potency and pharmacokinetics.

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